molecular formula C16H12F3NO5 B13566358 2-Benzyloxycarbonylamino-5-trifluoromethoxybenzoic acid CAS No. 850140-76-0

2-Benzyloxycarbonylamino-5-trifluoromethoxybenzoic acid

Cat. No.: B13566358
CAS No.: 850140-76-0
M. Wt: 355.26 g/mol
InChI Key: IRVKMBJRCROFOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyloxycarbonylamino-5-trifluoromethoxybenzoic acid is an organic compound with significant interest in various scientific fields. This compound is characterized by the presence of a benzyloxycarbonylamino group and a trifluoromethoxy group attached to a benzoic acid core. Its unique structure imparts distinct chemical properties, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyloxycarbonylamino-5-trifluoromethoxybenzoic acid typically involves multi-step organic reactions. One common method includes the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the trifluoromethoxy group through nucleophilic substitution reactions. The final step often involves the formation of the benzoic acid moiety through oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyloxycarbonylamino-5-trifluoromethoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the benzoic acid moiety to corresponding alcohols.

    Substitution: Nucleophilic substitution reactions involving the trifluoromethoxy group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Benzyloxycarbonylamino-5-trifluoromethoxybenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 2-Benzyloxycarbonylamino-5-trifluoromethoxybenzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to modulate biochemical pathways, leading to various biological effects. For instance, its trifluoromethoxy group can enhance binding affinity to certain enzymes, thereby influencing their activity.

Comparison with Similar Compounds

  • 2-Amino-5-trifluoromethoxybenzoic acid
  • 2-Benzyloxycarbonylamino-4-trifluoromethoxybenzoic acid

Comparison: Compared to similar compounds, 2-Benzyloxycarbonylamino-5-trifluoromethoxybenzoic acid is unique due to the specific positioning of its functional groups. This positioning can significantly influence its reactivity and interaction with biological targets. For example, the trifluoromethoxy group at the 5-position may confer different electronic properties compared to its placement at the 4-position, affecting the compound’s overall behavior in chemical and biological systems.

Properties

CAS No.

850140-76-0

Molecular Formula

C16H12F3NO5

Molecular Weight

355.26 g/mol

IUPAC Name

2-(phenylmethoxycarbonylamino)-5-(trifluoromethoxy)benzoic acid

InChI

InChI=1S/C16H12F3NO5/c17-16(18,19)25-11-6-7-13(12(8-11)14(21)22)20-15(23)24-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,20,23)(H,21,22)

InChI Key

IRVKMBJRCROFOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)OC(F)(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.